molecular formula C13H23NOS B14872594 2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B14872594
M. Wt: 241.39 g/mol
InChI Key: VHYZKXIIDZBGAK-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the epimerization–lactamization cascade reaction, which involves the use of functionalized aminoproline methyl esters under basic conditions . This method allows for the formation of the bridged lactam intermediates, which are then further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methylthio group and the specific configuration of the bicyclic core differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H23NOS

Molecular Weight

241.39 g/mol

IUPAC Name

2,2-dimethyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C13H23NOS/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3

InChI Key

VHYZKXIIDZBGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)SC

Origin of Product

United States

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